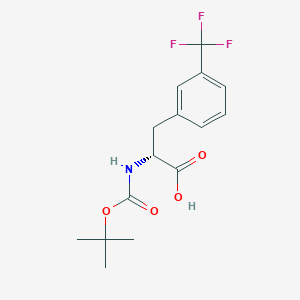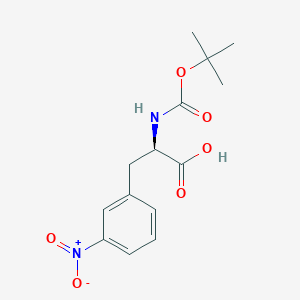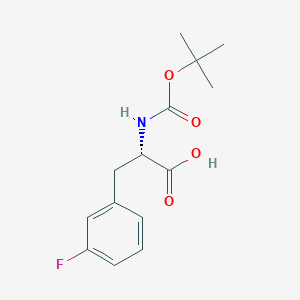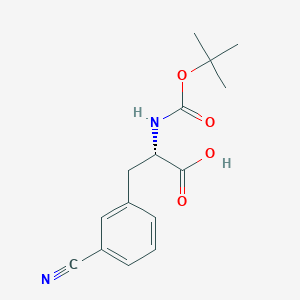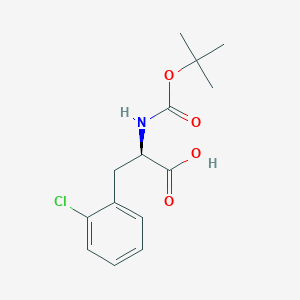
Boc-2-chloro-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-2-chloro-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the second position. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-chloro-D-phenylalanine typically involves the protection of the amino group of 2-chloro-D-phenylalanine with a Boc group. This can be achieved by reacting 2-chloro-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to handle the large volumes and stringent quality requirements.
化学反应分析
Types of Reactions: Boc-2-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Deprotection: The primary product is 2-chloro-D-phenylalanine after Boc removal.
科学研究应用
Boc-2-chloro-D-phenylalanine is widely used in scientific research, particularly in:
Peptide Synthesis:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used to study the effects of chlorine substitution on the biological activity of phenylalanine-containing peptides.
Industrial Applications: It is employed in the production of fine chemicals and as an intermediate in various organic synthesis processes.
作用机制
The mechanism of action of Boc-2-chloro-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation or other reactions. The chlorine substitution on the phenyl ring can influence the compound’s reactivity and interaction with biological targets .
相似化合物的比较
Boc-2-chloro-L-phenylalanine: The L-enantiomer of Boc-2-chloro-D-phenylalanine, used similarly in peptide synthesis.
Boc-4-chloro-D-phenylalanine: A derivative with chlorine substitution at the fourth position of the phenyl ring.
Boc-phenylalanine: The non-chlorinated version, commonly used in peptide synthesis.
Uniqueness: this compound is unique due to the specific position of the chlorine atom and the D-configuration, which can impart distinct chemical and biological properties compared to its L-enantiomer and other chlorinated derivatives .
属性
IUPAC Name |
(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQJNHCVFJMPU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
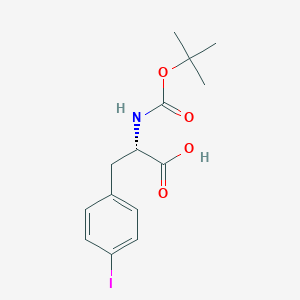
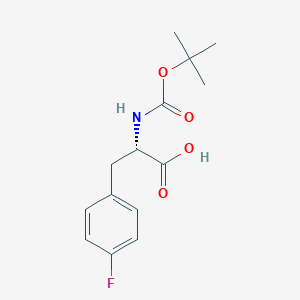
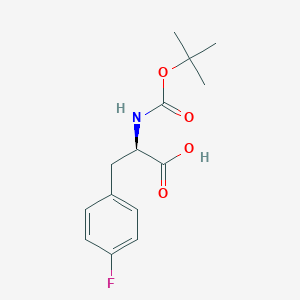
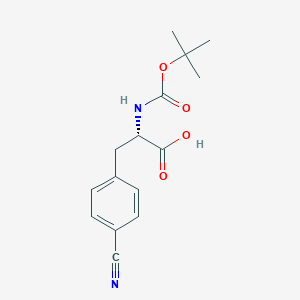
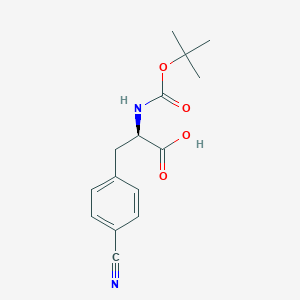
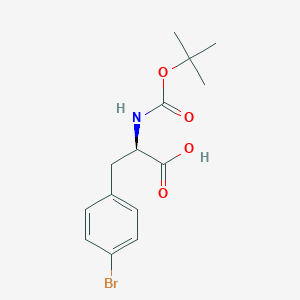
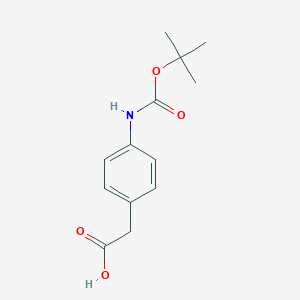

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid](/img/structure/B558680.png)
